molecular formula C18H12N2O7 B5845513 METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE

METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE

Cat. No.: B5845513
M. Wt: 368.3 g/mol
InChI Key: YQZRSXYDMMWEQN-UHFFFAOYSA-N
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Description

METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a dihydroanthracene moiety, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE typically involves the reaction of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with methyl formate and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso derivatives .

Scientific Research Applications

METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The formamido group can interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE is unique due to its combination of a nitro group, a dihydroanthracene moiety, and a formamido group.

Properties

IUPAC Name

methyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O7/c1-27-13(21)8-19-18(24)12-7-6-11-14(15(12)20(25)26)17(23)10-5-3-2-4-9(10)16(11)22/h2-7H,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZRSXYDMMWEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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